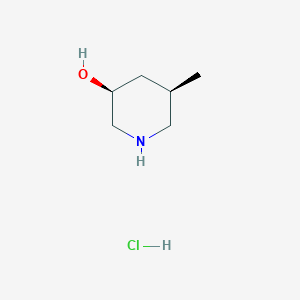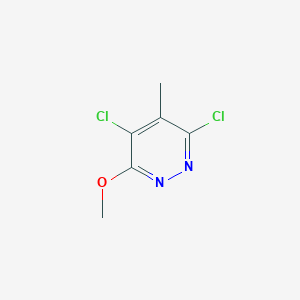
3,5-Dichloro-6-methoxy-4-methyl-pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-methoxy-4-methyl-pyridazine is a heterocyclic aromatic organic compound belonging to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 1,4-dichloro-2-methoxy-3-methyl-1,3-butadiene with hydrazine hydrate. The reaction typically requires heating under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Transition Metal-Catalyzed Methods: Another approach involves the use of transition metal catalysts like palladium or copper to facilitate the cyclization process. These methods often provide higher yields and better regioselectivity.
Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis, which offers rapid reaction times and improved product purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-1-oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as 3,5-dichloro-6-methoxy-4-methyl-pyridazin-1-amine.
Substitution: Substitution reactions at the chlorine or methoxy positions can yield a range of substituted pyridazines, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced derivatives with potential biological activity.
Substitution Products: Substituted pyridazines with diverse chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown biological activity in preliminary studies, suggesting potential use in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and microbial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dichloro-6-methoxy-4-methyl-pyridazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3,5-Dichloro-4-methyl-pyridazine: Lacks the methoxy group, resulting in different chemical and biological properties.
3,6-Dichloro-4-methyl-pyridazine: Similar structure but with a different position of the chlorine atoms.
3,5-Dichloro-6-methoxy-pyridazine: Lacks the methyl group, leading to variations in reactivity and biological activity.
Properties
Molecular Formula |
C6H6Cl2N2O |
|---|---|
Molecular Weight |
193.03 g/mol |
IUPAC Name |
3,5-dichloro-6-methoxy-4-methylpyridazine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(7)6(11-2)10-9-5(3)8/h1-2H3 |
InChI Key |
ZUZAIIMARSVPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


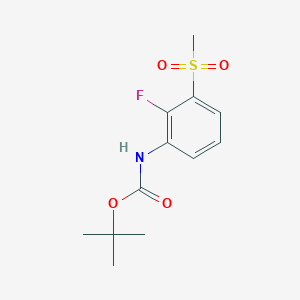
![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
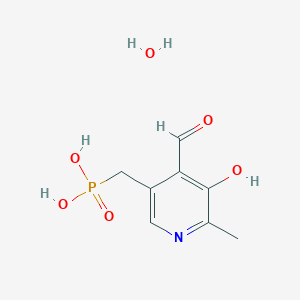
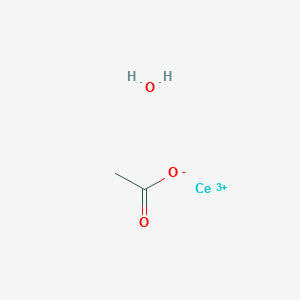
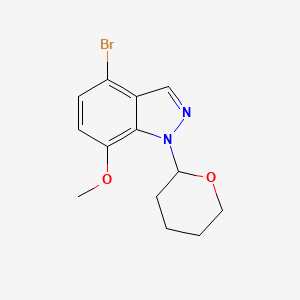
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


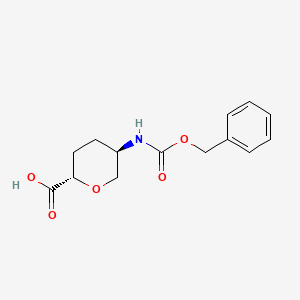

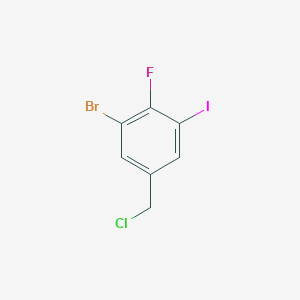

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
